![molecular formula C15H9F3N2O2S B2676552 Methyl 3-(2-pyridinyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate CAS No. 478080-11-4](/img/structure/B2676552.png)
Methyl 3-(2-pyridinyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Novel Synthetic Methods
Researchers have developed novel synthetic methods for creating esters and amides of thieno[2,3-d]pyrimidine-6-carboxylic acids, showcasing the versatility of thienopyridine derivatives in heterocyclic chemistry. These methods enable the preparation of various substituted thieno[2,3-d]pyrimidines, which are crucial for further chemical transformations and applications in drug discovery and materials science (Santilli, Kim, & Wanser, 1971).
Antitumor Activity
A significant body of research has focused on evaluating the antitumor properties of methyl 3-amino-6-[(hetero)arylethynyl]thieno[3,2-b]pyridine-2-carboxylates. These studies have identified compounds with promising growth inhibitory activity against various human tumor cell lines, including breast adenocarcinoma, melanoma, and non-small cell lung cancer. The effects of these compounds on cell cycle distribution and apoptosis induction highlight their potential as therapeutic agents in cancer treatment (Queiroz, Calhelha, Vale-Silva, Pinto, Almeida, & Vasconcelos, 2011).
Photophysical Properties
The photophysical properties of 6-(hetero)arylthieno[3,2-b]pyridine derivatives have been studied in detail, with a focus on their absorption and fluorescence characteristics in different solvents. These compounds exhibit reasonable fluorescence quantum yields and solvatochromic behavior, making them interesting candidates for applications in fluorescence-based sensors and imaging agents. Additionally, their incorporation into lipid membranes and nanoliposomes suggests potential uses in drug delivery systems (Carvalho, Hortelão, Calhelha, Abreu, Coutinho, Queiroz, & Castanheira, 2013).
Heterocyclic Synthesis
The synthetic utility of the thieno[2,3-b]pyridine-2-carboxylate moiety in the construction of diverse heterocyclic systems has been explored. These studies have led to the development of new thienopyrimidinone, thienopyridine, and pyridothienoxazinone derivatives. Such research underscores the importance of thienopyridine derivatives as building blocks in organic synthesis, enabling the creation of complex molecular architectures for further chemical exploration and potential pharmaceutical applications (Madkour, Afify, Abdallaha, Elsayed, & Salem, 2010).
properties
IUPAC Name |
methyl 3-pyridin-2-yl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F3N2O2S/c1-22-14(21)13-11(9-4-2-3-5-19-9)12-10(23-13)6-8(7-20-12)15(16,17)18/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEQDEIDIVREGPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=C(S1)C=C(C=N2)C(F)(F)F)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.